molecular formula C3H5N<br>C3H5N<br>CH3CH2CN B7769516 Propionitrile CAS No. 68130-67-6

Propionitrile

Cat. No. B7769516
CAS RN: 68130-67-6
M. Wt: 55.08 g/mol
InChI Key: FVSKHRXBFJPNKK-UHFFFAOYSA-N
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Description

Propionitrile, also known as ethyl cyanide and propanenitrile, is an organic compound with the formula CH3CH2CN . It is a simple aliphatic nitrile and a colorless, water-soluble liquid .


Synthesis Analysis

The main industrial route to this nitrile is the hydrogenation of acrylonitrile. It is also prepared by the ammoxidation of propanol . Propionitrile is a byproduct of the electrodimerisation of acrylonitrile to adiponitrile . In the laboratory, propanenitrile can also be produced by the dehydration of propionamide, by catalytic reduction of acrylonitrile, or by distilling ethyl sulfate and potassium cyanide .


Molecular Structure Analysis

The molecular formula of Propionitrile is C3H5N . The molecular weight is 55.078 Da and the monoisotopic mass is 55.042198 Da .


Chemical Reactions Analysis

Propionitrile is a solvent similar to acetonitrile but with a slightly higher boiling point. It is a precursor to propylamines by hydrogenation . It is a C-3 building block in the preparation of the drug flopropione by the Houben-Hoesch reaction .


Physical And Chemical Properties Analysis

Propionitrile is a colorless liquid with an ether-like odor . It has a density of 0.683 g/cm3 and is soluble in water . The flash point is 61°F . It is highly flammable .

Safety And Hazards

Propionitrile is highly toxic . It is lethal if inhaled, toxic if swallowed or in contact with skin, and can cause skin and eye irritation . It is also suspected of damaging fertility or the unborn child . When heated to decomposition, it emits toxic fumes of nitrogen oxides and cyanide .

Future Directions

Propionitrile is used as a solvent and a precursor to other organic compounds . Its future directions could include further exploration of its potential uses in various industries and the development of safer handling and disposal methods.

properties

IUPAC Name

propanenitrile
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InChI

InChI=1S/C3H5N/c1-2-3-4/h2H2,1H3
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InChI Key

FVSKHRXBFJPNKK-UHFFFAOYSA-N
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Canonical SMILES

CCC#N
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Molecular Formula

C3H5N, Array
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DSSTOX Substance ID

DTXSID1021879
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Molecular Weight

55.08 g/mol
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Physical Description

Propionitrile appears as a colorless liquid with an ether-like odor. Density 0.683 g / cm3. Flash point 61 °F. Toxic by inhalation, skin absorption, and ingestion. Vapors are heavier than air. Used as a solvent, and to make other chemicals., Colorless liquid with a pleasant, sweetish, ethereal odor; Note: Forms cyanide in the body; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a pleasant, sweetish, ethereal odor. [Note: Forms cyanide in the body.]
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Boiling Point

207 °F at 760 mmHg (EPA, 1998), 97.2 °C @ 760 mm Hg, 97 °C, 207 °F
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Flash Point

35.6 °F (EPA, 1998), 2 °C, 36 °F (2 °C) (Closed Cup), 16 °C (Open Cup), 2 °C c.c., 36 °F
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Solubility

50 to 100 mg/mL at 73 °F (NTP, 1992), Miscible with ether, alcohol, In water, 1.03X10+5 mg/l @ 25 °C., Solubility in water, g/100ml at 20 °C: 10 (good), 11.9%
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Density

0.802 at 32 °F (EPA, 1998) - Less dense than water; will float, SP GR: 0.7818 @ 20 °C/4 °C, Density of saturated air: 1.05 @ 22 °C (air= 1), Relative density (water = 1): 0.78, 0.78
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Vapor Density

1.9 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 1.9 (Air= 1), Relative vapor density (air = 1): 1.9
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Vapor Pressure

40 mmHg at 71.6 °F (EPA, 1998), 47.4 [mmHg], Vapor pressure: 40 mm Hg @ 22 °C, 47.4 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 5.2, 35 mmHg
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Product Name

Propionitrile

Color/Form

Colorless liquid

CAS RN

107-12-0, 68130-67-6
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Melting Point

-133 °F (EPA, 1998), -91.8 °C, -92 °C, -133 °F
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Record name PROPIONITRILE
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Record name PROPIONITRILE
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Record name Propionitrile
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula, weight, and spectroscopic data of Propionitrile?

A1: Propionitrile, also known as ethyl cyanide, is an organic compound with the molecular formula C3H5N. It has a molecular weight of 55.08 g/mol.

  • Spectroscopic data:
    • Infrared (IR) spectroscopy: The most characteristic band in the IR spectrum of propionitrile is the C≡N stretching vibration, typically observed around 2250 cm-1. [, , ]
    • Nuclear Magnetic Resonance (NMR) spectroscopy: 1H NMR spectroscopy of propionitrile shows signals corresponding to the methyl and methylene groups. The methyl group typically appears as a triplet, while the methylene group appears as a quartet. [, ]
    • Raman spectroscopy: Raman spectroscopy is useful for studying complex formation involving propionitrile, as seen in studies of its interactions with phenol and silica. [, , ]

Q2: What are some common applications of Propionitrile as a solvent in electrochemistry?

A2: Propionitrile is often employed as a solvent in electrochemical studies due to its relatively high dielectric constant and wide electrochemical window. It is suitable for studying both reductive and oxidative processes. []

Q3: What are the implications of impurities often found in commercially available Propionitrile for electrochemical studies?

A3: Commercially available propionitrile can contain impurities that significantly impact electrochemical measurements. [] These impurities can react with the compounds being studied, leading to distorted voltammetric data. For instance, the presence of impurities like 2-methyl-2-pentenal can affect the reduction behavior of 1,4-benzoquinone. []

Q4: How can one effectively purify Propionitrile for use in electrochemical experiments?

A4: Purification methods such as distillation over phosphorus pentoxide, passing through a silica gel flash column, or using basic activated alumina can partially remove impurities from propionitrile. A combination of distillation and flash chromatography is generally recommended for optimal purification. []

Q5: How does the structure of Propionitrile influence its behavior at interfaces, particularly with silica?

A5: Molecular dynamics simulations and vibrational sum-frequency generation (VSFG) spectroscopy studies have revealed that propionitrile forms a lipid-bilayer-like structure at the silica/liquid interface. [, ] This bilayer formation is driven by the amphiphilic nature of propionitrile, where the polar nitrile group interacts with the hydrophilic silica surface, while the non-polar alkyl chain points towards the bulk liquid.

Q6: What is the significance of the anisotropic thermal expansion observed in crystalline Propionitrile?

A6: Synchrotron powder X-ray diffraction studies have shown that crystalline propionitrile exhibits anisotropic thermal expansion, with significantly different expansion rates along different crystallographic axes. [] This anisotropic behavior is important for understanding the behavior of propionitrile in environments like Titan's atmosphere, where it is believed to exist in condensed phases.

Q7: How is Propionitrile metabolized by microorganisms like Nocardia rhodochrous LL100-21?

A7: Nocardia rhodochrous LL100-21 can utilize propionitrile as a source of carbon and nitrogen. [] It degrades propionitrile through a two-step enzymatic hydrolysis process, first converting it to propionamide and then to propionic acid and ammonia.

Q8: What enzymes are involved in the microbial degradation of Propionitrile?

A8: The microbial degradation of propionitrile involves enzymes like nitrile hydratase and amidase. [, ] Nitrile hydratase catalyzes the hydration of propionitrile to propionamide, while amidase hydrolyzes propionamide to propionic acid and ammonia.

Q9: How do different nitriles compare in terms of their ability to support the growth of Nocardia rhodochrous LL100-21?

A9: Nocardia rhodochrous LL100-21 exhibits varying growth rates depending on the nitrile compound provided. [] Acetonitrile, hydroacrylonitrile, and propionitrile support robust growth, while butenenitrile, succinonitrile, and acetamide result in less growth.

Q10: What is the significance of the amido-imidol tautomerization in the reaction of Propionitrile with 16-hydroxyhexadec-cis-9-enoic acid?

A10: In the presence of concentrated sulfuric acid, propionitrile reacts with 16-hydroxyhexadec-cis-9-enoic acid to form novel 9-[substituted amido]-16-ol-hexadecanoic acids. [] This reaction proceeds through an amido-imidol tautomerization, confirming the addition of the nitrile at the carbon-9 position of the fatty acid.

Q11: What factors influence the product distribution in the reaction of Propionitrile with phosgene and hydrogen chloride?

A12: The product distribution in the reaction of propionitrile with phosgene and hydrogen chloride can be influenced by factors like the choice of solvent and the structure of the nitrile. [] For instance, increasing the amount of benzene as a solvent can favor the formation of isocyanates over pyrimidines.

Q12: What are the industrial applications of the reaction products obtained from Propionitrile and alkenes with ammonia?

A13: The reaction of propionitrile and other alkenes with ammonia, using catalysts like nickel or cobalt, produces a variety of nitriles like acetonitrile, propionitrile, butyronitrile, and valeronitrile. [, ] These nitriles are valuable intermediates in the synthesis of a wide range of industrial chemicals, including polymers, pharmaceuticals, and agricultural chemicals.

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